REACTION_CXSMILES
|
ClC1C=CC(C2N(C3C=CC(Cl)=CC=3Cl)N=C([C:21](=[O:29])/[CH:22]=[C:23](\[OH:28])/[C:24]([CH3:27])([CH3:26])[CH3:25])C=2C)=CC=1.Cl.[NH2:32]O>CCO>[C:24]([C:23]1[O:28][N:32]=[CH:21][CH:22]=1)([CH3:27])([CH3:26])[CH3:25].[C:24]([C:23]1[CH:22]=[CH:21][O:29][N:32]=1)([CH3:27])([CH3:26])[CH3:25] |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C(=NN1C1=C(C=C(C=C1)Cl)Cl)C(\C=C(\C(C)(C)C)/O)=O)C
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by Prep-LC (Gilson)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=NO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 mg | |
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NOC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(C2N(C3C=CC(Cl)=CC=3Cl)N=C([C:21](=[O:29])/[CH:22]=[C:23](\[OH:28])/[C:24]([CH3:27])([CH3:26])[CH3:25])C=2C)=CC=1.Cl.[NH2:32]O>CCO>[C:24]([C:23]1[O:28][N:32]=[CH:21][CH:22]=1)([CH3:27])([CH3:26])[CH3:25].[C:24]([C:23]1[CH:22]=[CH:21][O:29][N:32]=1)([CH3:27])([CH3:26])[CH3:25] |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C(=NN1C1=C(C=C(C=C1)Cl)Cl)C(\C=C(\C(C)(C)C)/O)=O)C
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by Prep-LC (Gilson)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=NO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 mg | |
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NOC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |